2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a benzimidazole ring. This compound, with the chemical formula and a molecular weight of 230.14 g/mol, plays a significant role in various scientific fields due to its unique electronic properties and biological activities. The trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets, making it valuable in medicinal chemistry and materials science .
The synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can be achieved through several methods:
These synthetic routes often involve careful control of reaction conditions, including temperature and reagent concentrations, to optimize yield and purity.
The molecular structure of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid includes:
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O
This structure features a benzimidazole core with a carboxylic acid group at position seven and a trifluoromethyl group at position two, which significantly influences its chemical reactivity and biological interactions .
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various chemical transformations:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create novel derivatives for further research.
The mechanism of action for 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid primarily involves its interaction with various enzymes and proteins. The trifluoromethyl group enhances lipophilicity, improving binding affinity to target proteins such as cytochrome P450 enzymes involved in drug metabolism. This interaction can lead to inhibition or modulation of enzyme activity, influencing metabolic pathways relevant in pharmacology .
The physical properties of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid include:
Chemical properties include:
The applications of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid span several fields:
Benzimidazole therapeutics emerged prominently in the mid-20th century with the development of antiparasitic agents. Thiabendazole (1962) established the scaffold's significance through its anthelmintic activity, demonstrating how subtle modifications could yield clinically valuable agents. Subsequent innovations introduced proton pump inhibitors like omeprazole (1980s), which revolutionized ulcer treatment by incorporating a benzimidazole core within its mechanism of action. The discovery that trifluoromethyl substitutions enhanced metabolic stability and target affinity led to compounds like flumatinib (2000s), a tyrosine kinase inhibitor for chronic myeloid leukemia [7].
The specific derivative 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid represents an evolution in this chemical lineage. First synthesized through condensation reactions of o-phenylenediamine with trifluoroacetic acid derivatives, its strategic 7-carboxylic acid functionalization enables diverse synthetic applications unavailable to earlier analogs. Unlike simpler benzimidazoles, this compound serves as a multifunctional building block for kinase inhibitors and antimicrobial agents, capitalizing on both hydrogen-bonding and hydrophobic interactions [3] [7].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Time Period | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s | Thiabendazole | Antiparasitic | Unsubstituted benzimidazole |
1980s | Omeprazole | Antiulcerant | Pyridine linkage |
2000s | Flumatinib | Anticancer (tyrosine kinase inhibitor) | Trifluoromethyl substitution |
Contemporary | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | Multitarget building block | Combined -CF₃ and -COOH functionality |
The trifluoromethyl group serves as a cornerstone of modern medicinal chemistry, profoundly altering molecular properties through three interconnected mechanisms: electronic effects, steric influence, and metabolic stabilization. Attached to the benzimidazole core at position 2, the -CF3 group exerts a strong electron-withdrawing effect (σI = 0.39, σR = 0.12), polarizing the imidazole ring and enhancing hydrogen-bond acceptor capacity at adjacent nitrogen atoms. This polarization is evident in the compound's SMILES notation (c1cc(c2c(c1)nc([nH]2)C(F)(F)F)C(=O)O), where the -CF3 directly modifies electron density at N1 and N3 [3] [4].
Physicochemically, the trifluoromethyl group contributes enhanced lipophilicity (logP increase ≈ 0.9) without compromising aqueous solubility—a paradoxical effect attributed to its low polar surface area. This balances membrane permeability and bioavailability. Crucially, the C-F bond strength (~485 kJ/mol) confers exceptional metabolic resistance against oxidative degradation, extending biological half-lives. These properties explain why approximately 30% of recent small-molecule drugs contain fluorine, with -CF3 being among the most impactful fluorinated groups [4] [7].
In target engagement, the -CF3 group enables hydrophobic pocket occupancy without desolvation penalties, often enhancing binding affinity by 10-100 fold compared to methyl or chloro analogs. For 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid, this translates to improved interactions with enzymes like protein tyrosine phosphatases, where the -CF3 occupies a conserved hydrophobic cleft adjacent to the catalytic site [7].
The carboxylic acid group at position 7 of the benzimidazole scaffold provides critical vectorality for molecular interactions and derivatization. Positionally, the 7-location ensures minimal steric clash with the 2-trifluoromethyl group while maintaining optimal distance for cooperative effects. This -COOH functionality exhibits a predicted pKa of ≈3.5, existing primarily as a carboxylate anion under physiological conditions, thereby enhancing water solubility and enabling ionic interactions with target proteins [3] [4].
Structurally, the carboxylic acid enables three key transformations:
The orthogonality of the carboxylic acid to the trifluoromethyl group allows simultaneous optimization of solubility and binding. For instance, in kinase inhibitors derived from this scaffold, the carboxylate forms critical hydrogen bonds with backbone amides in the ATP-binding pocket, while the -CF3 engages hydrophobic residues. This bifunctionality explains its utility across diverse targets, from antimicrobials to anticancer agents [7].
Table 2: Physicochemical Properties of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic Acid
Property | Value/Specification | Significance |
---|---|---|
Molecular Formula | C9H5F3N2O2 | Precise mass determination (230.14 g/mol) |
Hydrogen Bond Donors | 2 (imidazole NH + COOH) | Facilitates target binding |
Hydrogen Bond Acceptors | 5 | Enhances solubility |
Calculated logP | 1.9 | Optimal membrane permeability |
Predicted Density | 1.630±0.06 g/cm³ | Crystallinity indicator |
pKa (carboxyl) | ≈3.5 | Ionization state at physiological pH |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1